N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide
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Overview
Description
N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyldiazenyl group attached to a phenoxyethan-1-aminium bromide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with phenol derivatives. The resulting intermediate is then quaternized with trimethylamine and subsequently treated with hydrobromic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted products with different nucleophiles.
Scientific Research Applications
N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl group can participate in electron transfer reactions, while the quaternary ammonium group can interact with negatively charged sites on biomolecules. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium chloride
- N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium iodide
Uniqueness
N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and interactions compared to its chloride and iodide counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are critical.
Properties
CAS No. |
162464-20-2 |
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Molecular Formula |
C17H22BrN3O |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
trimethyl-[2-(4-phenyldiazenylphenoxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C17H22N3O.BrH/c1-20(2,3)13-14-21-17-11-9-16(10-12-17)19-18-15-7-5-4-6-8-15;/h4-12H,13-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CRGFPTDHBRCKFD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)N=NC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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